Cas no 1090631-34-7 (N-[2-(4-tert-butylphenoxy)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide)
![N-[2-(4-tert-butylphenoxy)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide structure](https://ja.kuujia.com/scimg/cas/1090631-34-7x500.png)
N-[2-(4-tert-butylphenoxy)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide 化学的及び物理的性質
名前と識別子
-
- N-[2-(4-tert-butylphenoxy)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide
- AKOS034545211
- Z73376221
- 1090631-34-7
- EN300-26587565
-
- インチ: 1S/C19H24N2O2S/c1-19(2,3)14-7-9-15(10-8-14)23-13-12-20-17(22)16-6-5-11-21-18(16)24-4/h5-11H,12-13H2,1-4H3,(H,20,22)
- InChIKey: BPNKKWKSWPORKF-UHFFFAOYSA-N
- ほほえんだ: S(C)C1C(=CC=CN=1)C(NCCOC1C=CC(=CC=1)C(C)(C)C)=O
計算された属性
- せいみつぶんしりょう: 344.15584919g/mol
- どういたいしつりょう: 344.15584919g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 24
- 回転可能化学結合数: 7
- 複雑さ: 389
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.3
- トポロジー分子極性表面積: 76.5Ų
N-[2-(4-tert-butylphenoxy)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26587565-0.05g |
N-[2-(4-tert-butylphenoxy)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide |
1090631-34-7 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
N-[2-(4-tert-butylphenoxy)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide 関連文献
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Rou Jun Toh,Zdeněk Sofer,Jan Luxa,David Sedmidubský,Martin Pumera Chem. Commun., 2017,53, 3054-3057
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Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
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Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217
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5. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
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Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
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Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
N-[2-(4-tert-butylphenoxy)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamideに関する追加情報
Comprehensive Overview of N-[2-(4-tert-butylphenoxy)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide (CAS No. 1090631-34-7)
The compound N-[2-(4-tert-butylphenoxy)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide, identified by its CAS number 1090631-34-7, is a specialized chemical entity that has garnered significant attention in pharmaceutical and agrochemical research. This molecule features a unique combination of a pyridine-3-carboxamide core, a methylsulfanyl substituent, and a 4-tert-butylphenoxyethyl side chain, which collectively contribute to its distinct physicochemical and biological properties. Researchers are particularly interested in its potential applications due to its structural versatility and interaction with various biological targets.
In recent years, the demand for highly functionalized pyridine derivatives has surged, driven by their utility in drug discovery and crop protection. The methylsulfanyl group in this compound is noteworthy for its role in modulating electronic properties and enhancing binding affinity to specific enzymes or receptors. Meanwhile, the 4-tert-butylphenoxyethyl moiety is often associated with improved lipophilicity and membrane permeability, making it a valuable scaffold in the design of bioactive molecules. These attributes align with current trends in precision medicine and sustainable agriculture, where tailored chemical solutions are increasingly sought after.
From a synthetic chemistry perspective, CAS 1090631-34-7 exemplifies the innovative strategies employed in modern heterocyclic chemistry. Its synthesis typically involves multi-step reactions, including amide coupling and etherification, which are optimized for yield and purity. The compound’s stability under physiological conditions and compatibility with common solvents further enhance its practicality for laboratory and industrial applications. These characteristics are frequently highlighted in discussions about scalable synthetic routes and green chemistry principles, reflecting broader industry priorities.
The pharmacological potential of N-[2-(4-tert-butylphenoxy)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide is another area of active exploration. Preliminary studies suggest interactions with kinase enzymes and G-protein-coupled receptors (GPCRs), positioning it as a candidate for therapeutic development in areas such as oncology and metabolic disorders. Such findings resonate with the growing public interest in targeted therapies and personalized healthcare, topics that dominate scientific and consumer search queries alike.
In agrochemical contexts, this compound’s structural motifs are being evaluated for their efficacy in pest and disease management. The pyridine and sulfanyl functionalities are known to disrupt critical metabolic pathways in pathogens, offering a rationale for its inclusion in next-generation crop protection formulations. This aligns with global efforts to address food security challenges through innovative chemistry, a subject frequently searched in academic and policy circles.
Quality control and analytical profiling of CAS 1090631-34-7 are critical to ensuring its reliable use. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are routinely employed to verify purity and structural integrity. These methods are part of broader conversations about analytical validation and regulatory compliance, which are top concerns for manufacturers and end-users.
In summary, N-[2-(4-tert-butylphenoxy)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide represents a compelling case study in the intersection of chemical innovation and applied science. Its multifaceted applications—from drug design to agricultural solutions—underscore its relevance in contemporary research. As interest in functional heterocycles and sustainable chemical practices continues to grow, this compound is poised to remain a focal point in scientific and industrial discourse.
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